molecular formula C10H5ClN2 B2838914 8-Chloroquinoline-4-carbonitrile CAS No. 949535-26-6

8-Chloroquinoline-4-carbonitrile

Cat. No.: B2838914
CAS No.: 949535-26-6
M. Wt: 188.61
InChI Key: LJPHCJWAQRWRRM-UHFFFAOYSA-N
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Description

8-Chloroquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of chloroquinoline derivatives, including this compound, has been reported in the literature . The synthesis involves various methods and chemical reactions, including the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H . This indicates that the molecule consists of a quinoline ring with a chlorine atom at the 8th position and a carbonitrile group at the 4th position .


Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .

Scientific Research Applications

Exploration of Optoelectronic and Charge Transport Properties

A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 8-Chloroquinoline-4-carbonitrile. Through density functional theory (DFT) and time-dependent DFT, the research highlighted these compounds' potential as efficient multifunctional materials for various applications due to their favorable electronic and optical properties Irfan et al., 2020.

Synthesis and Chemical Reactivity

Mekheimer et al. (2019) provided a comprehensive review on the synthesis and reactions of chloroquinoline-3-carbonitrile derivatives, covering various synthetic methods and chemical reactions. This review underscores the chemical versatility of these compounds, enabling the production of biologically active compounds through diverse types of reactions Mekheimer et al., 2019.

Facile Synthesis of Derivatives

Elkholy and Morsy (2006) discussed the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, showcasing the reactivity of this compound towards various reagents. This highlights its utility in synthesizing complex molecules with potential antimicrobial activity Elkholy & Morsy, 2006.

Fluorescent Compounds for Spectroscopic Studies

Singh et al. (2017) synthesized and studied a new fluorescent compound containing a 1,2,3-triazole moiety and 7-chloroquinolin-4-yl group. This research demonstrates the potential of this compound derivatives in developing new materials with valuable photophysical and nonlinear optical properties Singh et al., 2017.

Antimicrobial Activity of Pyran Derivatives

Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, showing potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This illustrates the biomedical relevance of derivatives of this compound in developing new antibacterial agents Rbaa et al., 2019.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinoline and its derivatives have gained significant attention in scientific research and industry due to their versatile applications . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinoline-4-carbonitrile could involve further exploration of its potential applications in drug discovery and development .

Properties

IUPAC Name

8-chloroquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHCJWAQRWRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949535-26-6
Record name 8-chloroquinoline-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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